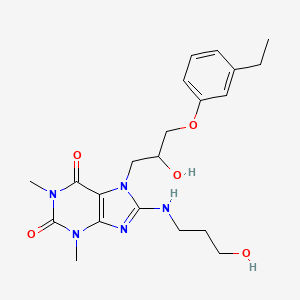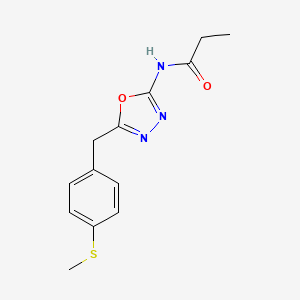
N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)propionamide” is a complex organic compound. It contains a propionamide group (a derivative of propionic acid where the hydroxyl group is replaced by an amide), a methylthio group (a sulfur analog of the methoxy group), and an oxadiazole ring (a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom) .
Synthesis Analysis
While the specific synthesis process for this compound is not available, it might involve the reaction of a 4-(methylthio)benzyl derivative with a 1,3,4-oxadiazol-2-yl propionamide derivative . Please consult with a chemist for accurate synthesis methods.Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure could be determined using techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry methods .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The oxadiazole ring is aromatic and relatively stable. The amide group might undergo hydrolysis under acidic or basic conditions. The methylthio group could potentially be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, like most amides . The compound’s solubility, melting point, boiling point, and other properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A series of derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives have shown moderate to excellent activity, surpassing that of reference drugs in certain cases (Ravinaik et al., 2021). Another study synthesized oxadiazole derivatives, demonstrating significant anticancer potential on breast cancer cell lines (Salahuddin et al., 2014).
Antimicrobial and Antitubercular Activities
Compounds have been shown to exhibit higher antimicrobial activity compared to reference drugs in preliminary screenings (Latthe & Badami, 2007). Additionally, new derivatives were synthesized and displayed promising antitubercular activities against Mycobacterium tuberculosis, with certain compounds showing significant efficacy and low toxicity against a normal cell line, indicating their potential for further drug development (Nayak et al., 2016).
Antidiarrheal Agents
Research into 3,3-diphenyl-3-(2-alkyl-1,3,4-oxadiazol-5-yl)propylcycloalkylamines has led to the discovery of novel antidiarrheal agents showing potency comparable to existing treatments like diphenoxylate and loperamide, with minimal analgesic activity (Adelstein et al., 1976).
Antifungal and Antiavian Influenza Virus Activity
Novel synthesis routes have led to compounds with remarkable antiavian influenza virus activity, showcasing the versatility of these derivatives in antiviral research (Hebishy et al., 2020). Additionally, some derivatives have been synthesized and assessed for antifungal activity, indicating their potential in combating fungal infections (Nimbalkar et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-11(17)14-13-16-15-12(18-13)8-9-4-6-10(19-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNXPPLYTVTLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)CC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol](/img/structure/B2452036.png)



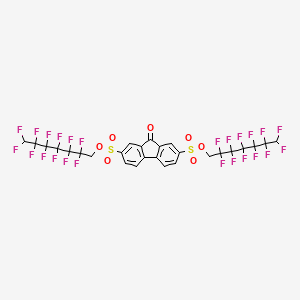
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2452045.png)
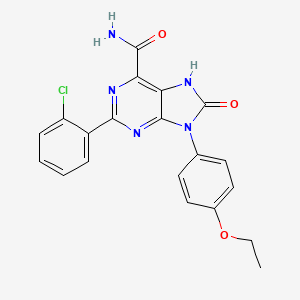
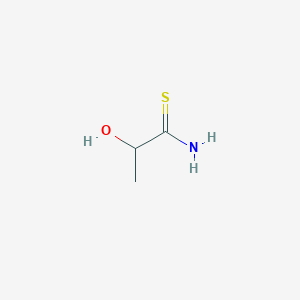
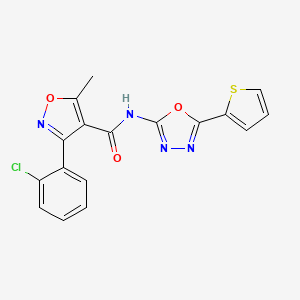
![tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2452051.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2452052.png)
![2-((2-morpholino-2-oxoethyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2452056.png)
